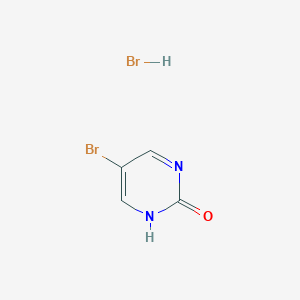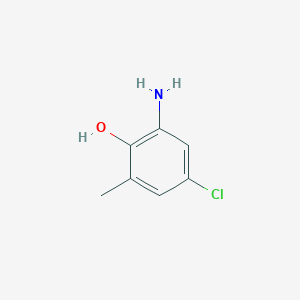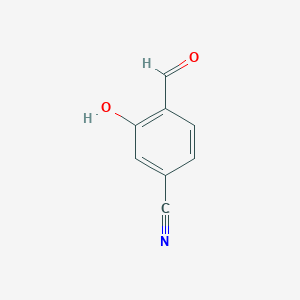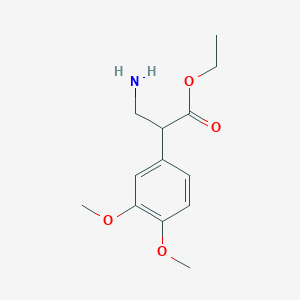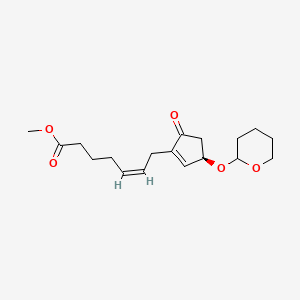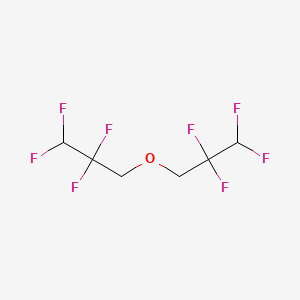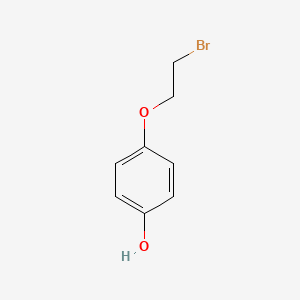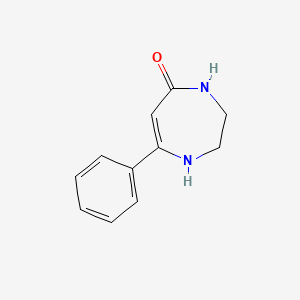
2-Fluoro-5-(trifluoromethyl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-(trifluoromethyl)pyridin-3-amine is a fluorinated building block . It is used in the synthesis of various compounds, including selective inhibitors of urokinase plasminogen activator in a non-cytotoxic form of cancer therapy .
Synthesis Analysis
The synthesis of 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine involves several steps. One method involves a Pd-catalyzed coupling reaction between an intermediate and 4-methyl-2-acetaminothiazole, followed by hydrolysis in the presence of 6 M HCl . Another method involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine is represented by the empirical formula C6H3F4N . The molecule has a molecular weight of 165.09 .Chemical Reactions Analysis
2-Fluoro-5-(trifluoromethyl)pyridin-3-amine acts as a reactant in the synthesis of various compounds. For instance, it is used in the preparation of aminopyridines through amination reactions . It also participates in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .Physical And Chemical Properties Analysis
2-Fluoro-5-(trifluoromethyl)pyridin-3-amine is a solid powder that can range in color from white to light yellow . It has a density of 1.368 g/mL at 25 °C and a refractive index of n20/D 1.401 .Applications De Recherche Scientifique
Pharmaceutical Intermediate
“2-Fluoro-5-(trifluoromethyl)pyridin-3-amine” is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds. The unique physicochemical properties of this compound contribute to the biological activities of the pharmaceuticals .
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, including “2-Fluoro-5-(trifluoromethyl)pyridin-3-amine”, are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
Veterinary Medicine
Several TFMP derivatives are also used in the veterinary industry . These compounds have been found to be effective in various treatments and are included in several veterinary products .
Synthesis of Active Ingredients
“2-Fluoro-5-(trifluoromethyl)pyridin-3-amine” is used in the synthesis of active ingredients in both agrochemical and pharmaceutical industries . The unique characteristics of the pyridine moiety contribute to the biological activities of these active ingredients .
Development of Fluorinated Organic Chemicals
The development of fluorinated organic chemicals is an important research topic, and “2-Fluoro-5-(trifluoromethyl)pyridin-3-amine” plays a significant role in this field . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the discovery chemist’s arsenal .
Future Applications
Given the unique properties and versatile applications of “2-Fluoro-5-(trifluoromethyl)pyridin-3-amine”, it is expected that many novel applications of this compound will be discovered in the future . This includes potential advancements in the agrochemical, pharmaceutical, and functional materials fields .
Orientations Futures
Propriétés
IUPAC Name |
2-fluoro-5-(trifluoromethyl)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCVVVPWXVZZTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(trifluoromethyl)pyridin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

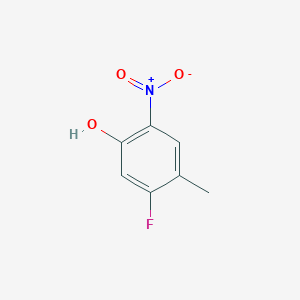
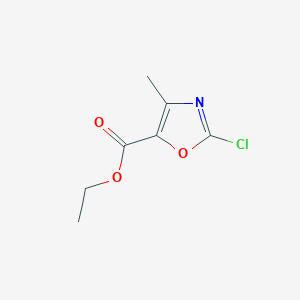
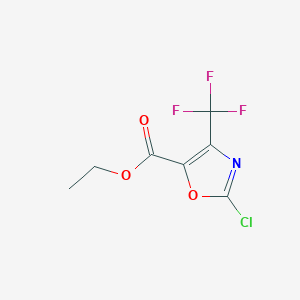
![methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1338040.png)
